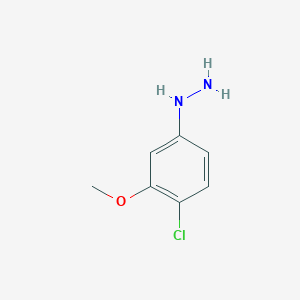

(4-Chloro-3-methoxyphenyl)hydrazine

Description

Overview of Arylhydrazines in Organic Synthesis and Medicinal Chemistry

Arylhydrazines are highly valued organic compounds integral to the synthesis of a wide array of biologically active molecules. nih.govresearchgate.net Their versatile reactivity makes them indispensable precursors for various heterocyclic systems, including indoles, indazoles, pyrazoles, and quinazolines. nih.govresearchgate.net One of the most classic and enduring applications of arylhydrazines is the Fischer indole (B1671886) synthesis, a robust method for creating indole rings, which are core structures in many pharmaceuticals and dyes. wikipedia.orgchemeurope.comwikipedia.org

In addition to their role in forming heterocyclic rings, arylhydrazines are widely utilized as arylation agents in modern organic chemistry, particularly in oxidative cross-coupling reactions. nih.govresearchgate.net These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, essential transformations in the construction of complex molecular architectures. nih.gov The strategic inclusion of halogen atoms, such as chlorine, in pharmaceutical agents is a well-established approach in medicinal chemistry, with over 250 FDA-approved drugs containing chlorine, highlighting the importance of chlorinated precursors. nih.gov

Historical Context and Evolution of Research on Substituted Phenylhydrazines

The field of arylhydrazine chemistry was inaugurated in 1875 with the landmark discovery of phenylhydrazine (B124118) by Hermann Emil Fischer. wikipedia.orgchemeurope.comwikipedia.org He prepared this first-ever characterized hydrazine (B178648) derivative by reducing a phenyl diazonium salt with sulfite (B76179) salts. wikipedia.orgchemeurope.com Fischer quickly recognized the synthetic utility of phenylhydrazine, famously using it to react with sugars to form crystalline hydrazones and osazones, which enabled the characterization and separation of different sugars. wikipedia.org This discovery was a pivotal moment, opening an entirely new domain of organic chemistry.

Following this initial breakthrough, research into hydrazine chemistry expanded rapidly. Fischer himself synthesized numerous hydrazine derivatives, demonstrating the vast potential of this class of compounds. The development of substituted phenylhydrazines, featuring various functional groups on the aromatic ring, was a natural evolution of this research. Chemists began to introduce substituents like halogens and alkoxy groups to modulate the electronic properties, reactivity, and selectivity of the hydrazine reagents. The synthesis of (4-Chloro-3-methoxyphenyl)hydrazine is a direct descendant of this legacy, building upon a century of knowledge regarding the preparation of substituted anilines and their conversion into hydrazine derivatives. Modern advancements have continued this evolution, leading to the development of more efficient production methods such as continuous flow synthesis processes for phenylhydrazine salts. patsnap.com

Rationale for Dedicated Academic Inquiry into this compound

The specific structural arrangement of this compound, with a chlorine atom at the C4 position and a methoxy (B1213986) group at the C3 position of the phenyl ring, provides a compelling reason for focused academic study. This particular substitution pattern differentiates it from other isomers and unsubstituted phenylhydrazine, offering a unique electronic and steric profile that influences its chemical behavior.

The compound serves as a key reactant in the preparation of N-phenylpyrazolylamine and N-pyridylpyrazolylamine derivatives. cymitquimica.com These resulting molecules have demonstrated significant utility as insecticides, herbicides, and fungicides, underscoring the importance of this compound as a building block in the agrochemical industry. cymitquimica.com Furthermore, the dual presence of a lipophilicity-enhancing chloro group and a hydrogen-bond-modulating methoxy group makes it an attractive scaffold for medicinal chemistry explorations.

| Property | Data | Reference |

| IUPAC Name | This compound | cymitquimica.com |

| Synonym | 1-(4-Chloro-3-methoxyphenyl)hydrazine | cymitquimica.com |

| Molecular Formula | C₇H₉ClN₂O | cymitquimica.comuni.lu |

| Molecular Weight | 172.612 g/mol | cymitquimica.com |

| InChIKey | USXUXYRPFUUSMV-UHFFFAOYSA-N | cymitquimica.comuni.lu |

Scope, Research Questions, and Objectives for Advanced Scholarly Investigation

A dedicated investigation into this compound is warranted to fully harness its synthetic potential.

Scope: The scope of future research should encompass the optimization of its synthesis, a thorough exploration of its reactivity in both classical and novel transformations, and the systematic development of its derivatives for applications in medicinal, agrochemical, and materials science.

Research Questions:

How does the interplay between the electron-withdrawing chloro substituent and the electron-donating methoxy group at the meta position influence the regioselectivity and reaction kinetics of the Fischer indole synthesis compared to other substituted phenylhydrazines?

What novel classes of heterocyclic compounds, beyond known pyrazolylamines, can be accessed using this compound as a key building block?

Can the unique electronic and structural features of this compound be exploited to design new functional materials or pharmaceutical agents with improved efficacy or novel mechanisms of action?

Objectives:

To develop and document efficient, scalable, and environmentally conscious synthetic pathways to produce high-purity this compound.

To fully characterize the compound using advanced spectroscopic and analytical techniques to create a comprehensive data profile.

To investigate its utility as a precursor in a diverse range of chemical reactions, including cross-coupling, cyclization, and condensation reactions.

To synthesize and screen a library of derivatives to identify lead compounds for further development in targeted applications.

Structure

3D Structure

Properties

IUPAC Name |

(4-chloro-3-methoxyphenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O/c1-11-7-4-5(10-9)2-3-6(7)8/h2-4,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USXUXYRPFUUSMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)NN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178423-72-8 | |

| Record name | (4-chloro-3-methoxyphenyl)hydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Chloro 3 Methoxyphenyl Hydrazine and Its Precursors

Classical Synthetic Routes to Substituted Arylhydrazines

The preparation of arylhydrazines is a well-established field in organic synthesis, with several classical methods at the forefront. These methods typically begin with a substituted aniline (B41778), which serves as the foundational building block.

The most common and historically significant method for preparing arylhydrazines is through the reduction of an aryl diazonium salt. nptel.ac.in This process begins with the diazotization of a primary aromatic amine (an aniline derivative) using nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid at low temperatures (0–5 °C). byjus.comgoogle.com The resulting diazonium salt is a versatile intermediate. numberanalytics.comlibretexts.org

For the synthesis of arylhydrazines, this diazonium salt is then treated with a suitable reducing agent. byjus.com The choice of reducing agent is critical for the success of the reaction. Commonly employed reducing agents include:

Stannous chloride (tin(II) chloride): This is a widely used reagent that effectively reduces the diazonium salt to the corresponding arylhydrazine, often as a hydrochloride salt. nptel.ac.inbyjus.comnumberanalytics.com The reaction is typically carried out in a concentrated acidic medium. prepchem.com This method is noted for its broad scope and can provide better yields for ortho-substituted anilines compared to other methods.

Sodium sulfite (B76179): This method involves the reaction of the diazonium salt with sodium sulfite to form an azo-sulfite intermediate, which is then hydrolyzed and reduced to the arylhydrazine. nptel.ac.innumberanalytics.com

Other reagents: Zinc dust and electrolytic reduction have also been utilized to achieve this transformation. libretexts.org

The general mechanism involves the reduction of the N≡N triple bond of the diazonium group to an N-N single bond, which upon workup yields the hydrazine (B178648). nptel.ac.in

Table 1: Common Reducing Agents for Diazonium Salts

| Reducing Agent | Typical Conditions | Notes |

|---|---|---|

| Stannous chloride (SnCl₂) | Concentrated HCl, low temperature | Broad scope, good for ortho-substituted anilines. |

| Sodium sulfite (Na₂SO₃) | Aqueous solution, controlled pH | A classic method first reported in 1875. |

| Zinc dust | Acidic medium | An alternative classical reducing agent. libretexts.org |

Alternative Preparative Routes from Precursor Aromatic Amines

While the reduction of diazonium salts is predominant, other routes from aromatic amines exist. Nucleophilic aromatic substitution (SNAr) reactions on highly electron-deficient arenes using hydrazine can yield arylhydrazines, but this method is generally limited to substrates with strong electron-withdrawing groups. nih.gov

More recently, palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for C-N bond formation. nih.gov Methodologies have been developed for the coupling of aryl halides (bromides and chlorides) with hydrazine hydrate (B1144303) or protected hydrazine equivalents (like tert-butyl carbazate) to form arylhydrazines. nih.govlookchem.com These reactions often employ specialized ligands and bases and offer an alternative to the classical diazotization route, particularly for substrates where diazotization may be problematic. nih.gov

Targeted Synthesis of (4-Chloro-3-methoxyphenyl)hydrazine

The synthesis of the specific target molecule, this compound, requires the preparation of its direct precursor, 4-chloro-3-methoxyaniline (B81333). The strategic placement of the chloro and methoxy (B1213986) groups on the aniline ring is a key challenge governed by the principles of regioselectivity in electrophilic aromatic substitution.

The synthesis of the precursor, 4-chloro-3-methoxyaniline, can be approached from two primary starting materials: 3-methoxyaniline (m-anisidine) or 4-chloroaniline (B138754).

Starting from 3-Methoxyaniline (m-Anisidine): The amino group (-NH₂) and the methoxy group (-OCH₃) are both ortho-, para-directing activators. In m-anisidine, the positions ortho and para to the strongly activating amino group are positions 2, 4, and 6. The position para to the methoxy group is position 6. The most activated positions for electrophilic substitution are C4 and C6. Direct chlorination of anilines can be complex, often requiring protection of the highly reactive amino group to prevent side reactions and control regioselectivity. nih.gov However, methods for the direct, regioselective chlorination of unprotected anilines have been developed. For instance, using copper(II) chloride (CuCl₂) in an ionic liquid has been shown to achieve high regioselectivity for para-chlorination. nih.gov In the case of 3-methoxyaniline, chlorination with CuCl₂ in an ionic liquid solvent resulted in a 96% yield of the desired 4-chloro-3-methoxyaniline. nih.gov

Starting from 4-Chloroaniline: The chloro group is a deactivating, ortho-, para-directing group, while the amino group is a strong activating, ortho-, para-director. The positions ortho to the amino group (C3 and C5) are activated. Therefore, electrophilic substitution, such as nitration followed by reduction and methoxylation, would likely target the C3 position. For example, 4-chloroaniline can undergo nitration to yield 4-chloro-3-nitroaniline. sigmaaldrich.com Subsequent reduction of the nitro group and a methoxylation step would be required, making this a multi-step and potentially less direct route. The catalytic hydrogenation of p-chloronitrobenzene to p-chloroaniline is a well-studied industrial reaction where chemoselectivity is a significant challenge to avoid reduction of the chloro group. mdpi.com

The most direct and highest-yielding reported route to the 4-chloro-3-methoxyaniline precursor appears to be the regioselective chlorination of 3-methoxyaniline. nih.gov

Table 2: Regioselective Chlorination of 3-Methoxyaniline

| Reagent | Solvent | Temperature | Time | Yield of 4-Chloro-3-methoxyaniline |

|---|---|---|---|---|

| CuCl₂ | 1-hexyl-3-methylimidazolium chloride | 40 °C | 3 h | 96% nih.gov |

Hydrazination Protocols and Optimization for High Purity

Once the precursor 4-chloro-3-methoxyaniline is obtained, it is converted to this compound using the classical diazotization-reduction sequence described in section 2.1.1.

The process involves:

Diazotization: The 4-chloro-3-methoxyaniline is dissolved in a cold aqueous solution of a strong acid, such as hydrochloric acid. prepchem.com A solution of sodium nitrite is added dropwise while maintaining the temperature below 5 °C to form the corresponding diazonium salt, (4-chloro-3-methoxyphenyl)diazonium chloride. byjus.comprepchem.com

Reduction: The freshly prepared, cold diazonium salt solution is then added slowly to a stirred solution of a reducing agent, such as stannous chloride in concentrated hydrochloric acid. prepchem.com This effects the reduction to the hydrazine, which typically precipitates as a salt.

Isolation: The resulting hydrazine salt is isolated by filtration. The free hydrazine base can be liberated by treating the salt with a strong base, followed by extraction into an organic solvent. google.comprepchem.com

Optimization for high purity involves careful control of reaction temperatures to prevent decomposition of the unstable diazonium salt, slow and controlled addition of reagents, and efficient purification of the final product, often through recrystallization of its salt form.

Advanced and Sustainable Synthetic Approaches

Modern synthetic chemistry is increasingly focused on developing more sustainable and efficient methodologies. For arylhydrazine synthesis, this includes both improvements to classical methods and the development of entirely new catalytic systems.

Flow Chemistry: Continuous flow synthesis has been applied to the production of arylhydrazines, such as 4-chlorophenylhydrazine. wipo.int This technology integrates diazotization, reduction, and salt formation into a single, continuous process within a microreactor. wipo.int The benefits include significantly reduced reaction times (e.g., ≤20 minutes total), improved safety by minimizing the accumulation of hazardous diazonium intermediates, and high purity and yield (≥99%) without the need for extensive purification. wipo.int

Photoredox Catalysis: Nickel/photoredox dual catalysis has emerged as a powerful method for C-N bond formation, providing an alternative to traditional palladium catalysis. lookchem.comrsc.org This approach enables the coupling of aryl halides, including challenging aryl chlorides, with protected hydrazines like tert-butyl carbazate. lookchem.com These reactions can be performed under mild conditions and have been adapted to continuous flow setups, offering a modern route to substituted arylhydrazines. lookchem.comrsc.org

Enzymatic Synthesis: Biocatalysis offers a green alternative for amine synthesis. Imine reductases (IREDs) have been utilized for the reductive hydrazination of carbonyl compounds, showcasing the potential of enzymes in forming C-N bonds for hydrazine derivatives. nih.gov While not a direct synthesis of arylhydrazines from anilines, this points toward the growing toolkit of sustainable methods for producing complex hydrazine-containing molecules.

Metal-Free Catalysis: Efforts are being made to replace heavy metal catalysts. For instance, the catalytic hydrogenation of nitroarenes to anilines, a key precursor step, is being explored with metal-free N/S co-doped carbon catalysts, which show high chemoselectivity. mdpi.com Additionally, methods for generating aryl radicals from arylhydrazines using catalytic iodine in air have been reported, demonstrating metal-free approaches for subsequent reactions involving these compounds. acs.org

These advanced approaches aim to reduce waste, improve safety, increase efficiency, and avoid the use of toxic or expensive heavy metals, aligning with the principles of green chemistry.

Microwave-Assisted Synthesis in Arylhydrazine Chemistry

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. redalyc.orgrsc.org This technology utilizes microwave irradiation to directly and efficiently heat the reaction mixture, resulting in rapid temperature increases and enhanced reaction rates. redalyc.org While specific literature on the microwave-assisted synthesis of this compound is not prevalent, the principles can be applied to key steps in its formation, such as the synthesis of precursors or related heterocyclic structures. nih.govnih.govresearchgate.net

The application of microwave energy can be particularly advantageous in the synthesis of heterocyclic compounds derived from arylhydrazines. For instance, the microwave-assisted synthesis of pyrazole (B372694) derivatives, which can be formed from arylhydrazines, has been shown to proceed efficiently. nih.gov This suggests that the cyclization reactions involving this compound to form various heterocyclic scaffolds could be significantly expedited under microwave irradiation.

Key Advantages of Microwave-Assisted Synthesis:

Reduced Reaction Times: Reactions that typically take hours or days can often be completed in minutes. redalyc.org

Increased Yields: The rapid and uniform heating can minimize the formation of byproducts, leading to cleaner reactions and higher product yields. redalyc.org

Enhanced Reaction Rates: The direct interaction of microwaves with the polar molecules in the reaction mixture leads to a significant increase in reaction kinetics.

The table below illustrates typical conditions and outcomes for microwave-assisted synthesis of related compounds, highlighting the potential for its application in the synthesis of this compound derivatives.

| Precursor/Reactant | Reaction Type | Microwave Conditions | Reaction Time | Yield | Reference |

| Substituted Indole (B1671886) Carboxaldehyde | Hantzsch Reaction | Methanol (B129727), Ammonium (B1175870) Acetate (B1210297) | Not Specified | Not Specified | nih.gov |

| 4-methoxybenzylamine | Iodination | Microwave Batch Reactor | Not Specified | High | redalyc.org |

| (E)-1-(7-Hydroxy-4-methyl-8-coumarinyl)-3-(1,3-diphenyl -1H-pyrazol-4-yl)-2-propen-1-ones | Vilsmeier Reaction | Not Specified | Not Specified | Good | researchgate.net |

Ultrasound-Assisted Synthesis for Enhanced Reaction Efficiency

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to promote chemical reactions. The formation, growth, and implosive collapse of bubbles in a liquid medium generate localized hot spots with extremely high temperatures and pressures, leading to enhanced reaction rates and yields. researchgate.netresearchgate.net This technique offers a green and efficient alternative for various organic transformations.

In the context of arylhydrazine chemistry, ultrasound has been successfully employed for the facile synthesis of arylhydrazones at ambient temperatures. researchgate.netnih.gov The reaction of phenylhydrazines with carbonyl compounds under ultrasonic irradiation proceeds in excellent yields and short reaction times without the need for a catalyst. researchgate.netnih.gov This demonstrates the potential of ultrasound to facilitate reactions involving the hydrazine moiety of this compound.

The benefits of sonochemistry include:

Mild Reaction Conditions: Many reactions can be carried out at room temperature, reducing energy consumption and the risk of thermal degradation of sensitive molecules. nih.gov

Shorter Reaction Times: The intense energy from cavitation accelerates the reaction process significantly. nih.gov

Improved Yields: Enhanced mass transfer and the generation of highly reactive species can lead to more efficient conversions. researchgate.net

The following table provides examples of ultrasound-assisted synthesis in related chemistries, underscoring its applicability to this compound synthesis.

| Reactants | Product Type | Ultrasound Conditions | Reaction Time | Yield | Reference |

| Phenylhydrazines and Carbonyl Compounds | Arylhydrazones | Ambient Temperature | Short | Excellent | researchgate.netnih.gov |

| Ibuprofen and other reagents | 1,2,4-Triazole (B32235) derivatives | 45–55°C | 39–80 min | 65–80% | nih.gov |

Catalytic Methodologies for Arylhydrazine Formation and Transformation

Catalytic methods are central to the efficient and selective synthesis of arylhydrazines. The formation of this compound typically involves the reduction of the corresponding diazonium salt, a reaction that can be effectively catalyzed. Aryl diazonium salts are versatile intermediates prepared from the diazotization of aryl amines. researchgate.netlibretexts.org

The reduction of aryl diazonium salts to arylhydrazines can be achieved using various reducing agents, with stannous chloride (tin(II) chloride) being a classic reagent. libretexts.org However, modern approaches focus on more environmentally friendly and efficient catalytic systems. For instance, the use of triphenylphosphine (B44618) in a multi-step process can convert an aryl diazonium salt to the corresponding arylhydrazine. google.com

Furthermore, catalytic methods are being developed for the diazotization process itself. The use of an ortho-naphthoquinone catalyst under aerobic conditions for the catalytic diazotization of aryl amines has been reported. researchgate.net The immobilization of catalysts on solid supports is another promising area, which can simplify purification and allow for catalyst recycling. mdpi.com

Key catalytic approaches include:

Reduction of Diazonium Salts: Utilizing catalysts to facilitate the conversion of the diazonium group to a hydrazine moiety.

Catalytic Diazotization: Employing catalysts to improve the efficiency and safety of the initial diazotization step.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions of hydrazine derivatives with aryl halides represent a powerful method for forming the C-N bond in arylhydrazines. rsc.org

The table below summarizes different catalytic approaches relevant to arylhydrazine synthesis.

| Starting Material | Reaction | Catalyst/Reagent | Key Features | Reference |

| Aryl amine | Diazotization and Reduction | Triphenylphosphine | Conversion of diazonium salt to hydrazine | google.com |

| Aryl amine | Diazotization | ortho-Naphthoquinone | Aerobic catalytic diazotization | researchgate.net |

| Aryl halide and tert-butyl carbazate | C-N Coupling | Nickel/Photoredox | Alternative to Pd-catalyzed methods | rsc.orgrsc.org |

| Aryl diazonium salt | Reduction | Sodium bisulfite, stannous chloride | Traditional reduction methods | libretexts.org |

Continuous-Flow Synthesis Applications for this compound Production

Continuous-flow synthesis has emerged as a transformative technology in chemical manufacturing, offering significant advantages in terms of safety, efficiency, and scalability. organic-chemistry.org This methodology involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. For the synthesis of this compound, flow chemistry is particularly relevant for handling potentially unstable intermediates like diazonium salts. nih.gov

The in-situ generation and immediate consumption of aryl diazonium salts in a flow system mitigates the risks associated with their accumulation in batch processes. organic-chemistry.orgnih.gov This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved selectivity and yields.

Recent advancements have demonstrated the continuous-flow synthesis of arylhydrazines via nickel/photoredox-catalyzed coupling of aryl halides with hydrazine derivatives. rsc.orgrsc.org This method provides a powerful alternative to traditional palladium-catalyzed systems and has been optimized using design of experiments in a flow reactor. rsc.org Additionally, the selective hydrogenation of nitroarenes to N-arylhydroxylamines, a related class of compounds, has been efficiently achieved in a continuous-flow setup using a Pt/C catalyst with an additive. mdpi.commdpi.com This highlights the potential for developing a continuous process for the reduction step leading to this compound.

Advantages of Continuous-Flow Synthesis:

Enhanced Safety: The small reaction volumes and rapid consumption of hazardous intermediates minimize safety risks. nih.gov

Precise Process Control: Accurate control over reaction conditions leads to better reproducibility and product quality.

Scalability: Scaling up production is achieved by running the system for longer durations or by parallelizing reactors, rather than using larger, potentially more hazardous, vessels. organic-chemistry.org

The following table outlines applications of continuous-flow synthesis relevant to the production of arylhydrazines and their precursors.

| Reaction | Key Features | Reactor Type | Reference |

| Nickel/photoredox coupling of aryl halides with tert-butyl carbazate | High selectivity and short residence times | Corning Advanced-Flow Lab Photo Reactor | rsc.orgrsc.org |

| In-situ formation of hydrazine derivatives from diazonium salts | Safe handling of diazonium intermediates | Flow reactor with multiple pumps | nih.gov |

| Hydrogenation of nitroarenes to N-arylhydroxylamines | High selectivity with Pt/C catalyst and DMAP additive | Micro-packed bed reactor (µPBR) | mdpi.commdpi.com |

| Meerwein arylation using aryldiazonium salts | Safe and scalable generation of diazonium salts | Not specified | organic-chemistry.org |

Reactivity and Derivatization Chemistry of 4 Chloro 3 Methoxyphenyl Hydrazine

Fundamental Reaction Mechanisms of the Hydrazine (B178648) Moiety

The chemical behavior of (4-Chloro-3-methoxyphenyl)hydrazine is dominated by the dual nature of its hydrazine moiety, which contains both nucleophilic and basic centers. The two adjacent nitrogen atoms, each with a lone pair of electrons, are central to its reactivity.

The hydrazine group is a potent nucleophile. The terminal nitrogen (-NH2) is generally more nucleophilic and less sterically hindered than the substituted nitrogen atom attached to the phenyl ring. This differential reactivity is crucial in its reactions with electrophilic centers. The kinetics of reactions involving hydrazines with various electrophiles have been studied to quantify their nucleophilicity. These studies utilize a linear free energy relationship, log k2 = sN(N + E), where N is the nucleophilicity parameter, sN is the nucleophile-specific sensitivity parameter, and E is the electrophilicity parameter.

While hydrazines are often more reactive than corresponding amines (a phenomenon known as the alpha-effect, attributed to the interaction between adjacent lone pairs), the magnitude of this effect can be context-dependent. Studies on the reactions of hydrazines with electrophiles like benzhydrylium ions have shown that in some cases, hydrazine exhibits reactivity comparable to that of a simple amine like methylamine. The substituents on the phenyl ring of this compound—the electron-withdrawing chloro group and the electron-donating methoxy (B1213986) group—modulate the electron density on the hydrazine nitrogens, thereby fine-tuning their nucleophilic character.

A cornerstone of hydrazine chemistry is its condensation reaction with carbonyl compounds (aldehydes and ketones) to form hydrazones. This reaction is a classic example of nucleophilic addition to the carbonyl carbon, followed by dehydration. For this compound, the reaction proceeds by the attack of the terminal -NH2 group on the carbonyl carbon, leading to a tetrahedral intermediate which then eliminates a molecule of water to yield the corresponding (4-chloro-3-methoxyphenyl)hydrazone.

These hydrazones are often stable, crystalline solids but, more importantly, they are key intermediates for subsequent cyclization reactions. The reaction is typically catalyzed by acid and is reversible. A particularly important class of carbonyl precursors for heterocyclic synthesis are 1,3-dicarbonyl compounds and α,β-unsaturated ketones (chalcones). nih.govnih.gov

Reaction with 1,3-Dicarbonyls: Leads to the formation of pyrazoles directly through a cyclocondensation mechanism.

Reaction with α,β-Unsaturated Ketones: Can proceed via two primary pathways: either through initial condensation at the carbonyl group to form a hydrazone, followed by intramolecular cyclization, or through an initial aza-Michael (1,4-conjugate) addition of the hydrazine to the double bond, followed by cyclization and dehydration. chim.it The resulting products are typically pyrazolines, which can be subsequently oxidized to pyrazoles. nih.gov

The true synthetic utility of this compound is realized in the cyclization reactions of its derivatives, most notably the hydrazones formed from condensation reactions. These processes are fundamental to the construction of five-membered heterocyclic rings.

Intramolecular Cyclization: The most common application is the Fischer indole (B1671886) synthesis, although the formation of pyrazoles and pyrazolines is more pertinent to the typical reactivity of hydrazones derived from dicarbonyl or unsaturated carbonyl compounds.

Pyrazole (B372694)/Pyrazoline Formation: The Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound, is a prime example. nih.gov When an α,β-unsaturated ketone is the substrate, the intermediate hydrazone undergoes an intramolecular cyclization. The nitrogen atom of the N-H group adds across the C=C double bond, forming the five-membered pyrazoline ring. chim.itrsc.org This process can be viewed as a 6π-electrocyclization in certain mechanistic models. chim.it The resulting pyrazolines can often be oxidized to the more stable aromatic pyrazole ring system.

Intermolecular Cyclization: this compound can also participate in reactions where it acts as a binucleophile to bridge and cyclize other molecules. For example, reactions with certain chloroheterocycles can lead to ring transformation products where the hydrazine moiety is incorporated into a new heterocyclic system, such as a 1,2,4-triazole (B32235).

Synthesis of Diverse Heterocyclic Scaffolds Utilizing this compound

The reactivity of this compound makes it a key starting material for synthesizing a variety of heterocyclic structures, with pyrazoles and their partially saturated analogues, pyrazolines, being the most prominent.

The synthesis of pyrazoles and pyrazolines from this compound is a robust and widely employed synthetic strategy. The general approach involves reacting the hydrazine with a suitable three-carbon synthon, which provides the remaining atoms needed to form the five-membered ring.

Table 1: Common Synthons for Pyrazole/Pyrazoline Synthesis with this compound

| Synthon Class | Specific Example | Resulting Heterocycle |

| 1,3-Diketones | Acetylacetone | 1-(4-Chloro-3-methoxyphenyl)-3,5-dimethyl-1H-pyrazole |

| α,β-Unsaturated Ketones | Chalcone (B49325) (1,3-Diphenyl-2-propen-1-one) | 1-(4-Chloro-3-methoxyphenyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole (a pyrazoline) |

| β-Ketoesters | Ethyl acetoacetate | 1-(4-Chloro-3-methoxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one |

The reaction conditions for these transformations vary but often involve refluxing the reactants in a suitable solvent like ethanol, sometimes with acid or base catalysis. nih.govnih.gov The regioselectivity of the cyclization (i.e., which nitrogen atom of the hydrazine attacks which carbonyl group) is influenced by the substitution pattern of the hydrazine and the dicarbonyl compound, as well as the reaction conditions.

This compound is a documented reactant for the preparation of N-phenylpyrazolylamine and N-pyridylpyrazolylamine derivatives. cymitquimica.com These compounds are a subclass of pyrazoles that feature an amino group at one of the ring positions, which is further substituted with a phenyl or pyridyl group.

The synthesis of these scaffolds generally relies on the reaction of the hydrazine with a β-ketonitrile. This synthon contains both a ketone and a nitrile group separated by a methylene (B1212753) group. The reaction proceeds via a well-established pathway:

Condensation: The more nucleophilic terminal nitrogen of this compound condenses with the ketone carbonyl group to form a hydrazone intermediate.

Intramolecular Cyclization: The N-H proton of the hydrazine moiety is lost, and the resulting nucleophilic nitrogen attacks the electrophilic carbon of the nitrile group.

Tautomerization: The resulting imine intermediate tautomerizes to the stable, aromatic 5-aminopyrazole product.

This sequence provides a direct route to 5-aminopyrazole derivatives, which can then be further functionalized at the amino group to yield the target N-phenyl or N-pyridyl analogues, or these groups may be introduced as part of the initial nitrile-containing reactant.

Table 2: Representative Synthesis of a 5-Aminopyrazole Derivative

| Reactant 1 | Reactant 2 | Intermediate | Final Product Core |

| This compound | Benzoylacetonitrile (3-Oxo-3-phenylpropanenitrile) | Hydrazone of benzoylacetonitrile | 5-Amino-1-(4-chloro-3-methoxyphenyl)-3-phenyl-1H-pyrazole |

Pyrazole and Pyrazoline Derivatives

Cycloaddition with α,β-Unsaturated Ketones (Chalcones)

The reaction of hydrazines with α,β-unsaturated ketones, such as chalcones, is a well-established method for the synthesis of pyrazoline derivatives. While specific studies detailing the cycloaddition of this compound with chalcones are not extensively documented in the provided search results, the general reactivity pattern suggests that it would readily participate in such reactions. The process typically involves the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization to yield the pyrazoline ring system. The substitution pattern on both the chalcone and the hydrazine would influence the reaction conditions and the final product's stereochemistry.

Hydrazone Derivatives

Hydrazones are a significant class of derivatives synthesized from this compound. These compounds are formed by the condensation reaction between the hydrazine and various carbonyl compounds, such as aldehydes and ketones. nih.gov The resulting hydrazone moiety is a versatile functional group that can be further modified.

The synthesis of hydrazones from this compound is typically a straightforward condensation reaction with an aldehyde or ketone, often catalyzed by a small amount of acid. nih.govnih.gov The resulting imine (C=N) bond in the hydrazone can exist as E/Z stereoisomers. The stereochemical outcome can be influenced by the steric and electronic nature of the substituents on both the carbonyl compound and the hydrazine. Spectroscopic techniques, such as NMR, and computational methods are often employed to determine the preferred isomer. nih.gov For instance, in related hydrazone systems, the E isomer has been found to be energetically more favorable than the Z isomer. nih.gov

Table 1: Synthesis of Hydrazone Derivatives

| Reactant 1 | Reactant 2 | Product | Notes |

|---|---|---|---|

| This compound | Aldehyde/Ketone | (4-Chloro-3-methoxyphenyl)hydrazone derivative | General condensation reaction. nih.gov |

The hydrazone moiety is not merely a stable linkage but a reactive functional group that allows for extensive derivatization. nih.gov The active methylene group often present in hydrazones derived from certain ketones can participate in various chemical transformations. nih.gov For example, it can react with diazonium salts to yield hydrazone derivatives. nih.gov Furthermore, the hydrazone can be converted into other useful functional groups such as nitriles, carboxylic acids, and various heterocyclic systems through transition metal-catalyzed or photoredox processes. nih.gov This versatility makes hydrazones valuable intermediates in the synthesis of complex molecules.

Thiadiazole Derivatives

Thiadiazoles, particularly the 1,3,4-thiadiazole (B1197879) isomers, are an important class of heterocyclic compounds that can be synthesized from this compound derivatives. These compounds are known for their broad range of applications.

Several synthetic routes lead to the formation of the 1,3,4-thiadiazole ring from hydrazine derivatives. A common method involves the cyclization of thiosemicarbazides, which can be prepared from the corresponding hydrazine. researchgate.netnih.gov This cyclization is often achieved by treatment with strong acids like concentrated sulfuric acid. nih.govchemmethod.com Another approach involves the reaction of acyl hydrazides with a sulfur source. For instance, the direct coupling of acyl hydrazines with nitroalkanes in the presence of elemental sulfur provides a mild and efficient route to multi-functionalized 1,3,4-thiadiazoles. nih.govresearchgate.net

Table 2: Synthesis of 1,3,4-Thiadiazole Derivatives

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| 1-R-4-(3-methoxyphenyl)thiosemicarbazides | Concentrated H₂SO₄ | 1,3,4-Thiadiazole derivatives | nih.gov |

| Acid hydrazide derivatives | NH₄SCN, then H₂SO₄ | 1,3,4-Thiadiazole derivatives | chemmethod.com |

The incorporation of a sulfonamide moiety into the 1,3,4-thiadiazole scaffold has been a strategy to develop compounds with potential biological activities. nih.govresearchgate.net This can be achieved by using starting materials that already contain a sulfonamide group or by introducing it at a later stage of the synthesis. For example, a synthetic sequence can start with the preparation of a 1,3,4-thiadiazoline containing a sulfonamide group, which is then further functionalized. nih.gov The resulting hybrid molecules, combining the structural features of 1,3,4-thiadiazole and sulfonamide, are of significant interest in medicinal chemistry. researchgate.net

Triazole Derivatives

The synthesis of triazole rings, five-membered heterocycles containing three nitrogen atoms, is a significant area of organic chemistry. This compound can serve as a key precursor for creating substituted 1,2,4-triazole derivatives.

A prominent pathway to substituted triazoles involves the aza-Michael addition reaction. This reaction typically features the addition of a nitrogen nucleophile, such as a hydrazine derivative, to an activated α,β-unsaturated compound. For instance, the nitrogen atom of a triazole can add to a functionalized 2-aryl-3-nitro-2H-chromene. This transformation achieves the formation of a new intermolecular carbon-nitrogen bond, leading to highly substituted 3-nitrochromanes. researchgate.net The reaction proceeds efficiently, often without the need for a catalyst or base, highlighting its synthetic utility. researchgate.net

Following the initial Michael addition, subsequent intramolecular cyclization and aromatization steps can lead to the formation of a stable triazole ring. While direct examples starting with this compound are specific to proprietary research, the general mechanism is well-established. The hydrazine can first be converted into an intermediate like an amidrazone, which then undergoes cyclization. frontiersin.org For example, amidrazones can be reacted with various electrophiles, such as aldehydes or ketones, under acidic catalysis to form dihydro-1,2,4-triazoles, which can be subsequently oxidized to the aromatic 1,2,4-triazole. researchgate.net The versatility of this approach allows for the introduction of diverse substituents onto the triazole core.

| Reactant 1 | Reactant 2 | Reaction Type | Product Class | Ref. |

| 1,2,4-Triazoles | 2-Aryl-3-nitro-2H-chromenes | Aza-Michael Addition | Substituted 3-Nitrochromanes | researchgate.net |

| Amidrazones | Aldehydes/Ketones | Condensation/Cyclization | Dihydro-1,2,4-triazoles | researchgate.net |

Carbazole (B46965) Derivatives

Carbazoles are tricyclic aromatic heterocycles that form the core structure of many biologically active compounds. The Fischer indole synthesis is a classic and adaptable method for constructing indole and carbazole scaffolds.

The Fischer indole synthesis involves the acid-catalyzed thermal rearrangement of an arylhydrazone to form an indole. organic-chemistry.org To synthesize carbazoles, which are essentially benzo-fused indoles, the reaction is performed using a cyclohexanone (B45756) derivative and an arylhydrazine. wjarr.com this compound hydrochloride can react with cyclohexanone or its derivatives to first form the corresponding (4-chloro-3-methoxyphenyl)hydrazone of cyclohexanone. In the presence of an acid catalyst like polyphosphoric acid (PPA) or acetic acid, this intermediate undergoes a bibliomed.orgbibliomed.org-sigmatropic rearrangement, followed by the elimination of ammonia (B1221849) and subsequent aromatization to yield a substituted tetrahydrocarbazole. wjarr.com

Variations of this method have been developed to improve yields and expand the substrate scope. For example, using specific ionic liquids as the reaction medium can facilitate the synthesis of 2,3,4,9-tetrahydro-1H-carbazoles from substituted phenylhydrazines and cyclohexanones. wjarr.com Furthermore, a one-pot synthesis strategy allows for the creation of complex indolo[2,3-a]carbazoles by reacting 2-amino-cyclohexanone hydrochloride with substituted arylhydrazines in an acidic medium. thieme-connect.de This tandem reaction involves an initial Fischer indole synthesis to form a tetrahydrocarbazole, which then reacts further to build the fused indolo[2,3-a]carbazole (B1661996) structure. thieme-connect.de

| Arylhydrazine | Carbonyl Compound | Key Reagent/Condition | Product | Ref. |

| This compound | Cyclohexanone | Acid (e.g., PPA, Acetic Acid) | 8-Chloro-7-methoxy-1,2,3,4-tetrahydrocarbazole | wjarr.com |

| Substituted Arylhydrazines | 2-Amino-cyclohexanone | Acetic Acid (reflux) | Substituted Indolo[2,3-a]carbazoles | thieme-connect.de |

| (4-methoxyphenyl)hydrazine hydrochloride | Cyclohexanone | Ceric Ammonium (B1175870) Nitrate (CAN) | 6-Methoxy-1,2,3,4-tetrahydrocarbazole | wjarr.com |

Once a carbazole nucleus has been synthesized, it can be further functionalized. A common strategy for extending the molecular framework involves converting an ester group on the carbazole ring into a hydrazide. This transformation is typically achieved by reacting the carbazole-ester with hydrazine hydrate (B1144303). nih.gov

The resulting carbazole hydrazide is a valuable intermediate for further derivatization. For example, it can be reacted with various aromatic aldehydes to form Schiff bases (arylidene hydrazides). nih.gov Additionally, treatment of the hydrazide with carbon disulfide in a basic medium, followed by reaction with hydrazine hydrate, can lead to the formation of a new fused heterocyclic system, such as a 4-amino-5-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thione. nih.gov This amino-triazole-thione derivative can then be used as a building block for synthesizing more complex molecules through condensation with aldehydes to form new Schiff bases or via Mannich reactions. nih.gov

Schiff Bases and Metal Complexes Thereof

Schiff bases, characterized by the azomethine (-C=N-) functional group, are readily synthesized by the condensation of a primary amine or hydrazine with an aldehyde or ketone. bibliomed.org this compound can react with various carbonyl compounds, particularly those containing hydroxyl groups (like salicylaldehyde (B1680747) or its derivatives), to form bidentate or tridentate Schiff base ligands. researchgate.netmdpi.com

These organic ligands are of significant interest in coordination chemistry due to their ability to form stable complexes with a wide range of transition metal ions. jptcp.commdpi.com The nitrogen atom of the azomethine group and another donor atom within the ligand structure (often the oxygen from a phenolic hydroxyl group) coordinate to the metal center. mdpi.com The synthesis of these metal complexes typically involves reacting the Schiff base ligand with a metal salt (e.g., Cu(II), Co(II), Ni(II), Mn(II) salts) in a suitable solvent like ethanol. mdpi.commdpi.com Spectroscopic analysis, such as IR spectroscopy, confirms coordination by showing a characteristic shift in the C=N stretching frequency and the appearance of new bands corresponding to metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. researchgate.netmdpi.com

| Hydrazine Derivative | Carbonyl Compound | Metal Salt | Product Type | Ref. |

| This compound | Salicylaldehyde | Cu(II), Co(II), Ni(II) | Schiff Base Metal Complex | mdpi.com |

| Hydrazine Hydrate | 4-Hydroxy-3-methoxybenzaldehyde | NiCl₂, FeCl₃ | Schiff Base Metal Complex | researchgate.net |

| 2,2'-bis(p-Methoxyphenylamine) | Salicylaldehyde | Cu(II), Co(II), Mn(II) | Schiff Base Metal Complex | mdpi.com |

Exploration of Novel Fused Heterocyclic Systems

The reactive nature of the hydrazine group in this compound makes it an excellent starting point for constructing novel fused heterocyclic systems. These are polycyclic structures where at least two rings share both an edge and two atoms.

One common strategy involves the annelation (fusion) of a new ring onto a pre-existing heterocycle derived from the starting hydrazine. For instance, a triazole ring formed from this compound could be further elaborated. 4-Amino-3-mercapto-1,2,4-triazoles, for example, are versatile precursors that can react with bifunctional electrophiles like 2,3-dichloroquinoxaline (B139996) or 2,3-dichloro-1,4-naphthoquinone to build complex fused systems such as triazolo-thiadiazines. researchgate.net

Another approach involves the synthesis of indolo[2,3-a]carbazoles, which are themselves a complex fused system. This can be achieved through a one-pot tandem Fischer indole synthesis, reacting an arylhydrazine with 2-amino-cyclohexanone hydrochloride. thieme-connect.de More broadly, the synthesis of azolo wjarr.combibliomed.orgnih.govtriazines can be accomplished by reacting aminoazoles with reagents like trichloroacetonitrile, followed by ring closure with triethyl orthoformate, demonstrating how a triazine ring can be fused to another azole ring. researchgate.net These synthetic routes open pathways to a diverse range of complex heterocyclic architectures built upon the initial this compound scaffold.

Strategies for Molecular Diversification and Scaffold Decoration

The generation of a wide array of derivatives from a common starting material like this compound is a cornerstone of modern drug discovery and chemical biology. Strategies for molecular diversification aim to systematically explore chemical space to identify molecules with desired properties. Scaffold decoration involves the modification of a core molecular structure to fine-tune its biological activity, selectivity, and pharmacokinetic profile.

Early-Stage Derivatization involves the modification of the initial building blocks before the construction of the central molecular scaffold. In the context of this compound, this would entail using a diverse set of reactants to couple with the hydrazine, thereby generating a library of core structures. A prime example is the Fischer indole synthesis, a classic reaction where substituted phenylhydrazines are reacted with various aldehydes or ketones to produce a range of indole derivatives. wikipedia.orgnih.gov The diversity of the final indole products is directly determined by the choice of the carbonyl partner in the initial reaction step.

Another significant early-stage derivatization strategy is the synthesis of pyrazoles. By reacting this compound with a variety of 1,3-dicarbonyl compounds, a library of pyrazoles with different substituents can be generated. nih.govnih.gov This approach allows for the systematic exploration of the chemical space around the pyrazole core.

Late-Stage Functionalization (LSF) refers to the introduction of chemical modifications at the final steps of a synthetic sequence, often on a complex molecule with an already established core structure. wikipedia.orgnih.gov This strategy is particularly valuable for the rapid generation of analogues for structure-activity relationship (SAR) studies without the need to re-synthesize the entire molecule from the beginning. nih.govresearchgate.net For a scaffold synthesized from this compound, such as a pyridazinone or triazole, late-stage functionalization could involve reactions like C-H activation, cross-coupling, or the modification of existing functional groups on the heterocyclic core or the substituted phenyl ring. nih.govunich.it While specific examples detailing the late-stage functionalization of scaffolds directly derived from this compound are not prevalent in the literature, the principles of LSF are broadly applicable to such molecules.

Combinatorial chemistry is a powerful set of techniques used to synthesize a large number of different but structurally related molecules in a systematic and efficient manner. nih.gov This approach is particularly well-suited for the derivatization of this compound to generate libraries of compounds for high-throughput screening.

The synthesis of 1,2,4-triazole and pyrazole libraries exemplifies the application of combinatorial principles. raco.catresearchgate.net this compound can serve as a key building block, where its reaction with a diverse set of reagents leads to a multitude of final products.

For instance, in the synthesis of a pyrazole library, this compound can be reacted with a collection of different β-diketones. Each unique β-diketone will result in a distinct pyrazole derivative, allowing for the rapid generation of a library of compounds.

Below is an illustrative data table for the combinatorial synthesis of pyrazole derivatives from this compound.

| Entry | β-Diketone Reactant | Resulting Pyrazole Derivative Scaffold |

| 1 | Acetylacetone | 1-(4-Chloro-3-methoxyphenyl)-3,5-dimethyl-1H-pyrazole |

| 2 | Benzoylacetone | 1-(4-Chloro-3-methoxyphenyl)-3-methyl-5-phenyl-1H-pyrazole |

| 3 | Dibenzoylmethane | 1-(4-Chloro-3-methoxyphenyl)-3,5-diphenyl-1H-pyrazole |

| 4 | 1,1,1-Trifluoro-2,4-pentanedione | 1-(4-Chloro-3-methoxyphenyl)-3-methyl-5-(trifluoromethyl)-1H-pyrazole |

Similarly, a combinatorial approach can be employed for the synthesis of 1,2,4-triazole derivatives. One common method involves the reaction of a hydrazide with an isothiocyanate followed by cyclization. While this is a multi-step process, the initial hydrazide can be prepared from this compound. Subsequent reaction with a library of isothiocyanates and then cyclizing agents would yield a diverse set of triazoles.

The following table illustrates a potential combinatorial synthesis of 4H-1,2,4-triazole-3-thiol derivatives starting from a precursor derived from this compound.

| Entry | Isothiocyanate Reactant | Resulting 4-Substituted-4H-1,2,4-triazole-3-thiol Scaffold |

| 1 | Phenyl isothiocyanate | 5-((4-Chloro-3-methoxyphenyl)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol |

| 2 | Methyl isothiocyanate | 5-((4-Chloro-3-methoxyphenyl)methyl)-4-methyl-4H-1,2,4-triazole-3-thiol |

| 3 | Allyl isothiocyanate | 4-Allyl-5-((4-Chloro-3-methoxyphenyl)methyl)-4H-1,2,4-triazole-3-thiol |

| 4 | Ethyl isothiocyanate | 5-((4-Chloro-3-methoxyphenyl)methyl)-4-ethyl-4H-1,2,4-triazole-3-thiol |

These combinatorial strategies enable the efficient exploration of the chemical space around scaffolds derived from this compound, which is crucial for identifying lead compounds in drug discovery programs.

Spectroscopic Characterization and Structural Elucidation of 4 Chloro 3 Methoxyphenyl Hydrazine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms. For derivatives of (4-Chloro-3-methoxyphenyl)hydrazine, a combination of one-dimensional and two-dimensional NMR experiments is employed to unambiguously assign all proton and carbon signals.

¹H-NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. In derivatives of this compound, the aromatic protons exhibit characteristic chemical shifts and coupling patterns influenced by the chloro and methoxy (B1213986) substituents. The methoxy group protons typically appear as a sharp singlet. The protons on the nitrogen atoms of the hydrazine (B178648) moiety can sometimes be observed, though their signals may be broad and their chemical shifts can be influenced by solvent effects. dtic.mil

For example, in a series of N-acylhydrazone derivatives, the N=CH proton signals were observed in the range of 7.95-8.69 ppm. researchgate.net The specific chemical shifts and coupling constants (J-values) of the aromatic protons are critical for confirming the substitution pattern on the phenyl ring. For instance, protons ortho to each other will exhibit a larger coupling constant (J_orto_) compared to the smaller coupling constant between meta-positioned protons (J_meta_). researchgate.net

Interactive Data Table: Representative ¹H-NMR Data for this compound Derivatives

| Derivative Type | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyrazole (B372694) Derivative | Aromatic H | 7.27 | s | - |

| Pyrazole Derivative | Aromatic H | 8.07 | d | 8.4 |

| Pyrazole Derivative | Aromatic H | 7.82 | d | 8.4 |

| Pyrazole Derivative | CH3 | 2.51 | s | - |

| Pyrazole Derivative | CH3 | 2.20 | s | - |

| N-acylhydrazone | N=CH | 7.95-8.69 | s | - |

| Benzohydrazide | Aromatic H | 7.8 | d | - |

| Benzohydrazide | Aromatic H | 7.1, 7.8 | t | - |

| Benzohydrazide | Aromatic H | 1.95 | d | - |

Note: 's' denotes a singlet, 'd' a doublet, and 't' a triplet. The data is illustrative and specific values will vary with the exact derivative structure and solvent.

¹³C-NMR spectroscopy complements ¹H-NMR by providing a map of the carbon skeleton. Each unique carbon atom in a this compound derivative gives rise to a distinct signal. The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment.

Aromatic carbons typically resonate in the region of 110-160 ppm. The carbon attached to the electron-withdrawing chlorine atom will be shifted downfield, while the carbon bonded to the electron-donating methoxy group will be shifted upfield. The methoxy carbon itself usually appears around 55-60 ppm. mdpi.com In N-acylhydrazone derivatives, the imine carbon (C=N) can be found at approximately 147.68 ppm, and the carbonyl carbon (C=O) appears further downfield, above 155 ppm. nih.gov

Interactive Data Table: Typical ¹³C-NMR Chemical Shift Ranges for this compound Derivatives

| Carbon Type | Chemical Shift (δ, ppm) |

| Aromatic C-Cl | 120-135 |

| Aromatic C-O | 150-160 |

| Other Aromatic C | 110-145 |

| Methoxy (O-CH3) | 55-60 |

| Imine (C=N) | 145-155 nih.gov |

| Carbonyl (C=O) | >155 nih.gov |

Note: These are general ranges, and actual values depend on the specific molecular structure.

To definitively establish the structure of complex this compound derivatives, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the molecule. It is particularly useful for tracing the connectivity of protons in the aromatic ring and any attached side chains.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This allows for the unambiguous assignment of protonated carbons in the ¹³C-NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is crucial for piecing together the entire molecular framework by identifying long-range connectivities, for instance, between the methoxy protons and the aromatic ring, or between protons on a substituent and carbons in the core structure. researchgate.net

Together, these 2D NMR techniques provide a detailed and robust confirmation of the molecular structure of this compound derivatives.

Infrared (IR) Spectroscopy for Functional Group Identification and Bond Characterization

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. nih.gov For derivatives of this compound, the IR spectrum provides key information about characteristic vibrations.

The N-H stretching vibrations of the hydrazine moiety typically appear in the region of 3300-3500 cm⁻¹, often as one or two sharp bands. libretexts.org The C-O stretching of the methoxy group is usually observed around 1000-1300 cm⁻¹. Aromatic C-H stretching vibrations are found just above 3000 cm⁻¹, while the C-C stretching vibrations within the aromatic ring appear in the 1400-1600 cm⁻¹ region. libretexts.org The C-Cl stretching vibration gives rise to a signal in the fingerprint region, typically around 600-800 cm⁻¹. For derivatives containing a carbonyl group, such as amides or esters, a strong C=O stretching band will be present in the range of 1630-1820 cm⁻¹. libretexts.org For example, in some hydrazone derivatives, the C=O stretching vibration is observed around 1675 cm⁻¹. mdpi.com

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound Derivatives

| Functional Group | Bond Vibration | Typical Wavenumber (cm⁻¹) |

| Hydrazine | N-H Stretch | 3300-3500 libretexts.org |

| Methoxy | C-O Stretch | 1000-1300 |

| Aromatic Ring | C-H Stretch | >3000 libretexts.org |

| Aromatic Ring | C=C Stretch | 1400-1600 libretexts.org |

| Chloroalkane | C-Cl Stretch | 600-800 |

| Carbonyl (if present) | C=O Stretch | 1630-1820 libretexts.org |

Note: The exact position and intensity of the bands can be influenced by the molecular environment and physical state of the sample.

Mass Spectrometry (MS) for Molecular Ion Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov For derivatives of this compound, MS provides the mass-to-charge ratio (m/z) of the molecular ion, which confirms the molecular formula. The presence of chlorine is often indicated by a characteristic isotopic pattern, with the [M+2] peak being approximately one-third the intensity of the molecular ion peak [M]⁺.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula. rsc.org In addition to the molecular ion, the mass spectrum also shows fragment ions, which result from the breakdown of the molecule in the mass spectrometer. Analysis of these fragmentation patterns can provide valuable structural information, helping to identify different parts of the molecule and how they are connected. For instance, the loss of a methoxy group (·OCH₃) or a chloro radical (·Cl) are common fragmentation pathways that can be observed.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Predicted m/z |

| [M+H]⁺ | C₇H₁₀ClN₂O⁺ | 173.0476 |

| [M+Na]⁺ | C₇H₉ClN₂NaO⁺ | 195.0295 |

| [M-H]⁻ | C₇H₈ClN₂O⁻ | 171.0331 |

Note: This data is for the parent compound and will vary for its derivatives. The m/z values are calculated based on the most abundant isotopes. uni.luuni.lu

X-ray Crystallography for Definitive Three-Dimensional Structure and Absolute Stereochemistry

When a suitable single crystal of a this compound derivative can be grown, X-ray crystallography provides the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, yielding accurate bond lengths, bond angles, and torsional angles.

X-ray crystallography is particularly valuable for establishing the absolute stereochemistry of chiral derivatives and for understanding the intermolecular interactions, such as hydrogen bonding and π-stacking, that govern the crystal packing. researchgate.net This detailed structural information is crucial for understanding the molecule's physical properties and for rationalizing its biological activity in structure-activity relationship (SAR) studies. For instance, the crystal structure of a cyclotriphosphazene (B1200923) derivative containing a hydrazine bridge revealed the specific conformations and intermolecular hydrogen bonding patterns. mdpi.com

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique in synthetic chemistry for verifying the empirical formula of a newly synthesized compound. This destructive method provides the mass percentages of the constituent elements, typically carbon (C), hydrogen (H), and nitrogen (N), within a sample. The experimentally determined percentages are then compared against the theoretical values calculated from the proposed molecular formula. A close correlation between the found and calculated values serves as crucial evidence for the successful synthesis and purity of the target molecule, complementing data from spectroscopic methods like NMR, IR, and mass spectrometry.

The parent compound, this compound, has the molecular formula C₇H₉ClN₂O. cymitquimica.comuni.lu From this, the theoretical elemental composition can be calculated. When this hydrazine is used as a starting material to create derivatives, such as hydrazones or pyrazoles, the resulting products will have different molecular formulas and, consequently, different elemental compositions. Verifying these new compositions is a critical step in structural elucidation.

For instance, in the synthesis of derivatives, the experimental values obtained for C, H, and N are expected to be within ±0.4% of the calculated theoretical values to confirm the proposed structure and purity of the compound. This level of accuracy provides high confidence in the empirical formula.

Research Findings

While specific elemental analysis data for derivatives of this compound is not broadly published, the methodology is standard for substituted phenylhydrazines. Research on related compounds illustrates the application of this technique. For example, in the characterization of 4-Methoxyphenylhydrazine hydrochloride (C₇H₁₁ClN₂O), elemental analysis was used to validate its empirical formula. The study reported a close match between the calculated and found percentages, which supported the successful synthesis of the target compound. guidechem.com

| Element | Calculated (%) for C₇H₁₁ClN₂O | Found (%) guidechem.com |

| Carbon (C) | 48.15 | 48.06 |

| Hydrogen (H) | 6.35 | 6.47 |

| Nitrogen (N) | 16.04 | 15.83 |

This interactive table presents the elemental analysis data for 4-Methoxyphenylhydrazine hydrochloride, demonstrating the close agreement between theoretical and experimental values.

Similarly, studies involving the synthesis of complex molecules from phenylhydrazine (B124118) precursors routinely employ elemental analysis to confirm the empirical formula of the resulting products. For a terpolymer derived from phenylhydrazine and p-Phenylenediamine, elemental analysis was critical in establishing its repeating unit's formula as C₁₆H₂₂N₄. nih.gov

The validation process for a hypothetical derivative, such as a hydrazone formed from the reaction of this compound with a carbonyl compound, would follow the same principle. The expected molecular formula of the new derivative is first determined, its theoretical elemental percentages are calculated, and these are then compared with the results from the elemental analyzer.

| Compound Name | Molecular Formula | Element | Calculated (%) | Found (%) (Hypothetical) |

| This compound | C₇H₉ClN₂O | Carbon | 48.71 | N/A |

| Hydrogen | 5.26 | N/A | ||

| Nitrogen | 16.23 | N/A | ||

| Chlorine | 20.54 | N/A | ||

| Oxygen | 9.27 | N/A | ||

| Hypothetical Hydrazone Derivative | C₁₀H₁₃ClN₂O | Carbon | 56.47 | 56.51 |

| Hydrogen | 6.16 | 6.20 | ||

| Nitrogen | 13.17 | 13.14 |

This interactive table shows the calculated elemental composition for the parent compound and a hypothetical hydrazone derivative. The "Found" values for the derivative illustrate a typical result that would validate its empirical formula.

This agreement between calculated and experimental data confirms that the reaction has proceeded as expected and that the isolated product has the correct elemental makeup, thereby validating its empirical formula and supporting the proposed chemical structure.

Computational Chemistry and Theoretical Studies of 4 Chloro 3 Methoxyphenyl Hydrazine and Its Analogs

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. These methods, including Density Functional Theory (DFT) and ab initio calculations, provide a detailed picture of the electron distribution and its influence on molecular behavior.

Density Functional Theory (DFT) has become a popular computational method due to its balance of accuracy and computational cost. It is widely used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For substituted phenylhydrazines, DFT calculations can predict bond lengths, bond angles, and dihedral angles. researchgate.net

For instance, DFT calculations at the B3LYP/6-31+G(d) level can be used to optimize the geometry of molecules like (4-Chloro-3-methoxyphenyl)hydrazine. researchgate.net These optimized geometries are crucial for understanding the molecule's shape and how it might interact with other molecules.

Furthermore, DFT is a powerful tool for predicting various spectroscopic properties. This includes infrared (IR) and nuclear magnetic resonance (NMR) spectra. By comparing computationally predicted spectra with experimental data, researchers can confirm the structure of synthesized compounds.

Table 1: Predicted Spectroscopic Data for Phenylhydrazine (B124118) Analogs using DFT

| Property | Predicted Value | Experimental Correlation |

| Vibrational Frequencies (IR) | Calculated cm⁻¹ values for characteristic bond stretches (e.g., N-H, C-Cl, C-O) | Aids in the interpretation of experimental FT-IR spectra. |

| NMR Chemical Shifts (¹H, ¹³C) | Predicted ppm values for each unique proton and carbon atom | Helps in the assignment of peaks in experimental NMR spectra. |

This table is illustrative and based on the general application of DFT for spectroscopic prediction.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, they can provide highly accurate descriptions of electronic structure. These methods are particularly useful for studying excited states and reaction mechanisms where electron correlation effects are significant. For complex molecules like this compound, ab initio calculations can elucidate the nature of frontier molecular orbitals (HOMO and LUMO), which are key to understanding the molecule's reactivity and electronic transitions.

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecules are not static entities; they are in constant motion, adopting various conformations. Molecular modeling and dynamics simulations are essential tools for exploring the conformational landscape of flexible molecules like this compound and its analogs.

Conformational analysis helps identify the low-energy conformations that a molecule is most likely to adopt. nih.govnih.gov This is particularly important for understanding how a molecule might bind to a biological target, as the bioactive conformation may not be the lowest energy conformation in isolation. For substituted phenylhydrazines, the orientation of the hydrazine (B178648) and methoxy (B1213986) groups relative to the phenyl ring can significantly impact their properties. nih.gov

Molecular dynamics simulations provide a time-resolved view of molecular motion. By simulating the movement of atoms over time, researchers can study how a molecule behaves in different environments, such as in solution or in the presence of a protein. These simulations can reveal important information about intermolecular interactions, such as hydrogen bonding and hydrophobic interactions, which are crucial for molecular recognition and binding.

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling of Biological Efficacy

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug discovery and development. nih.govnih.gov These computational models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov

For analogs of this compound, QSAR models can be developed to predict their efficacy as, for example, enzyme inhibitors or receptor ligands. nih.gov These models use a variety of molecular descriptors, which are numerical representations of different aspects of a molecule's structure, such as its size, shape, lipophilicity, and electronic properties. nih.gov

Table 2: Common Descriptors Used in QSAR Studies of Phenylhydrazine Analogs

| Descriptor Type | Examples | Relevance to Biological Activity |

| Electronic | Partial charges, dipole moment | Influences electrostatic interactions with biological targets. |

| Steric | Molecular weight, van der Waals volume | Affects how well a molecule fits into a binding site. |

| Hydrophobic | LogP, hydrophobic surface area | Important for membrane permeability and hydrophobic interactions. nih.gov |

| Topological | Connectivity indices | Describe the branching and connectivity of the molecular skeleton. |

By identifying the key molecular features that contribute to biological activity, QSAR models can guide the design of new, more potent analogs. nih.govnih.gov

Molecular Docking and Ligand-Protein Interaction Analysis for Target Elucidation

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (the ligand) when bound to a larger molecule, typically a protein. nih.gov This method is invaluable for understanding the molecular basis of drug action and for identifying potential drug targets.

For this compound or its derivatives, molecular docking can be used to screen potential protein targets and to predict the binding mode of the ligand within the active site of a known target. nih.gov The results of docking studies can provide detailed information about the specific interactions between the ligand and the protein, such as hydrogen bonds, salt bridges, and hydrophobic interactions.

Table 3: Illustrative Docking Results for a Phenylhydrazine Analog with a Protein Target

| Interaction Type | Interacting Ligand Atoms | Interacting Protein Residues |

| Hydrogen Bond | Hydrazine N-H | Aspartic Acid (ASP) |

| Hydrogen Bond | Methoxy Oxygen | Serine (SER) |

| Hydrophobic Interaction | Chlorophenyl ring | Leucine (LEU), Valine (VAL) |

This table represents a hypothetical docking scenario to illustrate the type of information obtained.

This information is crucial for understanding the structure-activity relationship at a molecular level and for designing modifications to the ligand that could improve its binding affinity and selectivity.

Prediction of Reaction Pathways and Mechanistic Insights via Computational Approaches

Computational methods can be used to explore potential reaction pathways and to gain a deeper understanding of reaction mechanisms. For this compound, this could involve studying its synthesis or its reactions with other molecules. For instance, theoretical calculations can be employed to investigate the mechanism of the Fischer indole (B1671886) synthesis, a common reaction involving phenylhydrazines.

By calculating the energies of reactants, transition states, and products, computational chemists can predict the most likely reaction pathway and identify the rate-determining step. This information can be used to optimize reaction conditions and to design more efficient synthetic routes.

Biological Activity and Pharmacological Potential of 4 Chloro 3 Methoxyphenyl Hydrazine Derivatives

Antimicrobial Activity

Derivatives of (4-Chloro-3-methoxyphenyl)hydrazine have been a focal point in the quest for new antimicrobial agents. The inherent reactivity of the hydrazine (B178648) group allows for the synthesis of a wide array of hydrazones and other related compounds, which have been systematically evaluated for their ability to inhibit the growth of pathogenic bacteria, fungi, and mycobacteria.

The antibacterial potential of hydrazone derivatives, a class of compounds readily synthesized from hydrazines, has been extensively documented. These compounds, characterized by the azomethine group (-NHN=CH-), have shown a broad spectrum of activity. While specific studies focusing exclusively on this compound derivatives are part of a larger body of research, the general findings for related structures indicate promising antibacterial properties. For instance, various Schiff bases and hydrazones have been successfully screened for activity against both Gram-positive and Gram-negative bacteria. mdpi.com The presence of electron-donating or electron-withdrawing groups on the phenyl ring, as well as the nature of the heterocyclic moiety, has been shown to modulate the antibacterial potency.

Research into related hydrazide-hydrazone structures has identified compounds with significant efficacy. For example, certain derivatives have exhibited potent activity against strains like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. mdpi.commdpi.com The mechanism of action for many of these compounds is thought to involve the inhibition of essential bacterial enzymes or disruption of cell wall synthesis.

Table 1: Antibacterial Activity of Selected Hydrazone Derivatives (Note: This table is a representative example based on general findings for hydrazone derivatives, as specific data for this compound derivatives is part of broader studies.)

| Compound Type | Gram-Positive Bacteria | Gram-Negative Bacteria | General Efficacy |

| Schiff Bases | Staphylococcus aureus, Bacillus subtilis | Escherichia coli, Pseudomonas aeruginosa | Moderate to high activity observed. |

| Hydrazide-hydrazones | Staphylococcus aureus, Streptococcus pneumoniae | Escherichia coli | Some derivatives show higher potency than standard antibiotics. mdpi.com |

This table is illustrative and intended to provide a general overview of the antibacterial potential of the broader class of compounds to which this compound derivatives belong.